Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride

Description

Fundamental Molecular Structure

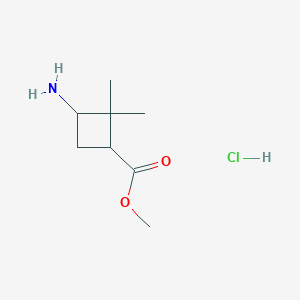

Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride belongs to the class of cyclobutane derivatives characterized by a four-membered carbocyclic ring system. The base structure consists of a cyclobutane ring substituted with two methyl groups at the 2-position, an amino group at the 3-position, and a methyl ester carboxylate functionality at the 1-position. The hydrochloride salt form represents the protonated amino group complexed with chloride ion, which enhances the compound's stability and solubility properties.

The molecular formula for the hydrochloride salt is C8H16ClNO2, representing the addition of hydrogen chloride to the free base form. This salt formation is particularly important for the compound's handling and storage characteristics, as the hydrochloride form typically exhibits improved crystallinity and reduced hygroscopicity compared to the free amine. The presence of the chloride counterion also affects the compound's solubility profile, making it more amenable to aqueous-based applications and purification procedures.

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms due to the presence of two chiral centers within the cyclobutane ring system. The most commonly referenced forms include the cis and trans geometric isomers, which differ in the relative spatial arrangement of the amino and carboxylate substituents. The cis-configuration, specifically the (1S,3R)-stereoisomer, represents one of the most studied forms of this compound, with distinct Chemical Abstracts Service registry number 1392804-16-8.

The trans-configuration, corresponding to the (1R,3S)-stereoisomer, possesses separate chemical identity and nomenclature parameters. These stereochemical distinctions are crucial for understanding the compound's biological activity profiles and synthetic applications, as different stereoisomers often exhibit markedly different pharmacological and chemical properties. The stereochemical notation follows International Union of Pure and Applied Chemistry conventions, utilizing the Cahn-Ingold-Prelog priority rules to assign absolute configuration descriptors.

Properties

IUPAC Name |

methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIJCQPNBJXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-34-0 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-2,2-dimethyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclobutane Ring Construction via Cyclization of Precursors

Core Strategy:

The synthesis typically begins with the formation of a cyclobutane ring bearing functional groups that can be further manipulated into the target compound. The key is to generate a cyclobutane derivative with appropriate substituents that facilitate subsequent amino and ester modifications.

- Starting Material: 2,2-Dimethylcyclobutanone or similar ketone derivatives.

- Reaction Conditions:

- Cyclization often involves photochemical or thermal methods, such as [2+2] cycloaddition reactions, or intramolecular cyclizations catalyzed by acids or bases.

- Use of radical initiators or UV irradiation can promote the formation of the cyclobutane ring with high regioselectivity.

- The cyclization of suitably substituted precursors under controlled conditions yields the cyclobutane core with the desired substituents, as indicated in patent literature and synthesis reviews.

Introduction of the Amino Group at the 3-Position

- Amination of the Cyclobutane Ring:

- Nucleophilic substitution or direct amination reactions can introduce the amino group at the 3-position.

- Alternatively, a precursor bearing a leaving group (e.g., halide) can undergo nucleophilic substitution with ammonia or amines.

- Use of ammonia or primary amines in polar solvents under elevated temperature or pressure to facilitate nucleophilic attack.

- Catalytic hydrogenation in the presence of ammonia or amination reagents such as azides followed by reduction.

- Patents describe the use of Schmidt rearrangement promoted by sodium azide and acids to generate amino derivatives from cyclobutanone precursors.

Esterification to Form Methyl Ester

- The carboxylic acid functionality, either introduced via oxidation or directly present in precursor molecules, is esterified with methanol under acidic conditions (e.g., sulfuric acid catalysis).

- Refluxing in methanol with catalytic sulfuric acid or using methylation agents like diazomethane or methyl iodide in the presence of base.

- The esterification step is straightforward, with high yields reported when using excess methanol and acid catalysis.

Formation of Hydrochloride Salt

- The free base form of the amino compound is reacted with hydrogen chloride gas or an HCl solution in an inert solvent like diethyl ether or ethanol to form the hydrochloride salt.

- Typically conducted at low temperature to prevent decomposition.

- The salt precipitates out and is purified via filtration.

- The synthesis of methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride has been documented with yields exceeding 98%, emphasizing the efficiency of HCl gas or solution methods.

Summary of Preparation Methods in Data Table

Additional Insights from Patents and Literature

- Patents reveal multi-step synthetic routes involving protective group strategies, such as Boc or carbamate groups, followed by deprotection and salt formation.

- Research articles highlight the use of oxidative and reductive transformations to manipulate functional groups, with emphasis on reaction optimization for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride is utilized as a precursor or active ingredient in drug synthesis. Its structural characteristics enable the development of novel therapeutic agents targeting specific biological pathways.

- Case Study : Research indicates that derivatives of this compound can enhance the solubility and bioavailability of drugs when used in formulations. For example, it has been incorporated into peptide vectors for targeted drug delivery systems aimed at Leishmania parasites, improving the efficacy of drugs like Doxorubicin while minimizing cytotoxicity to human cells .

Biological Research

The compound serves as a model for studying interactions between cyclobutane derivatives and biological systems. Its ability to form hydrogen bonds and ionic interactions with enzymes or receptors makes it a valuable tool in enzyme inhibition studies.

- Mechanism of Action : The amino group can participate in hydrogen bonding, while the carboxylic acid group may engage in acid-base interactions with target molecules, modulating their activity.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in ring size, substituents, and backbone structure. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride | 1392804-34-0 (related patent) | C₈H₁₄ClNO₂ | 193.67 | Cyclobutane ring, methylamino group at position 1 |

| Methyl 3-amino-2,2-dimethylpropanoate hydrochloride | 177269-37-3 | C₆H₁₂ClNO₂ | 165.62 | Propane backbone, lacks cyclobutane ring |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | Patent-derived | C₉H₁₆F₃NO₂ | 239.23 | Linear chain, trifluoroethyl substituent |

| Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride | Patent-derived | C₉H₁₆ClNO₂ | 207.68 | Cyclopentane ring, reduced ring strain |

Key Observations :

- Steric Effects: The 2,2-dimethyl substituents on the cyclobutane ring create steric hindrance, which may reduce nucleophilic attack rates compared to linear analogs like Methyl 3-amino-2,2-dimethylpropanoate hydrochloride .

Physicochemical Properties

Research Findings and Challenges

- Conformational Studies: X-ray crystallography of related cyclobutane derivatives (e.g., methyl 3-amino-2,3-dideoxyhexopyranosides) reveals stabilization via N-H···O hydrogen bonding, a feature likely shared by the target compound .

- Synthetic Limitations : Commercial discontinuation of the cis isomer (CAS: 1392804-16-8) highlights scalability challenges .

Biological Activity

Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 177.63 g/mol. The compound features a cyclobutane ring, an amino group, and a carboxylic acid moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClNO2 |

| Molecular Weight | 177.63 g/mol |

| CAS Number | 676371-65-6 |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds and participate in electrostatic interactions, while the carboxylic acid group can engage in acid-base interactions. These interactions may modulate the activity of target molecules, leading to various biological effects such as antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research has indicated that derivatives of methyl 3-amino-2,2-dimethylcyclobutanecarboxylate exhibit significant antimicrobial activity. A study demonstrated that compounds containing this moiety showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antibacterial Activity : A study conducted by Raju et al. synthesized various derivatives of methyl 3-amino-2,2-dimethylcyclobutanecarboxylate and tested their antibacterial efficacy against common pathogens. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Drug Delivery Systems : Research on hybrid peptides incorporating methyl 3-amino-2,2-dimethylcyclobutanecarboxylate has shown enhanced drug delivery capabilities targeting Leishmania parasites. These peptides demonstrated low cytotoxicity towards human cells while maintaining effective microbicidal activity against the parasites .

Research Findings

Recent studies have explored the synthesis and characterization of methyl 3-amino-2,2-dimethylcyclobutanecarboxylate derivatives. These derivatives have been evaluated for their biological activities using various assays:

Q & A

Q. Stability Data :

| Condition | Degradation (%) | Time |

|---|---|---|

| RT, H₂O | 25% | 7 days |

| –20°C, dry | <5% | 6 months |

Advanced: How can computational methods predict reactivity or spectral data for this compound?

Methodological Answer:

- DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to assign complex cyclobutane proton environments .

- Molecular Dynamics : Simulate steric effects on reaction pathways (e.g., barriers for SN2 vs. SN1 mechanisms in methyl group introduction) .

Validation :

Compare computed [M+H]⁺ (186.1) with experimental LCMS data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.